Product packaging for 3-Bromo-4-fluorobenzothioamide(Cat. No.:)

3-Bromo-4-fluorobenzothioamide

Cat. No.: B12438803
M. Wt: 234.09 g/mol
InChI Key: LWVZVFOAULOGHD-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzothioamide (CAS 2227-62-5) is a valuable bifunctional aromatic building block designed for advanced research applications in medicinal chemistry and materials science. This compound integrates two key functional handles—a bromo group and a fluoro group—on a benzothioamide scaffold, making it a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of complex molecules. As a thioamide, it serves as the closest isosteric analog of a conventional amide bond, involving a single-atom substitution of oxygen for sulfur . This modification significantly alters the electronic properties and conformational rigidity of the molecule, which can be exploited to probe backbone hydrogen bonding in peptides, increase metabolic stability, and modulate the activity of bioactive compounds . The presence of both bromine and fluorine atoms offers diverse reactivity: the bromo group enables participation in cross-coupling reactions (e.g., Suzuki, Stille) for introducing new carbon-carbon bonds, while the fluoro group can be used to fine-tune electronic characteristics, lipophilicity, and bioavailability . Researchers can utilize this reagent in the development of novel molecular entities for various fields, including the design of enzyme inhibitors, the construction of electron-accepting materials for organic electronics, and as a precursor in the synthesis of heterocycles. Handle with care, as thioamide compounds may exhibit specific reactivity. This product is intended for research purposes by qualified laboratory personnel only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNS B12438803 3-Bromo-4-fluorobenzothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNS

Molecular Weight

234.09 g/mol

IUPAC Name

3-bromo-4-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)

InChI Key

LWVZVFOAULOGHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)Br)F

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Fluorobenzothioamide and Its Precursors

Strategies for Introducing the Bromine Substituent

The introduction of a bromine atom at the C-3 position of the 4-fluorobenzonitrile ring is a critical step that requires careful control of regioselectivity. The fluorine atom is an ortho-, para-directing group, while the nitrile group is a meta-directing group. In this case, the activating effect of the fluorine directs the incoming electrophile (bromine) to the position ortho to it, which is the C-3 position.

Electrophilic aromatic substitution is the most common method for the bromination of aromatic compounds like 4-fluorobenzonitrile. This reaction involves an electrophilic bromine species attacking the electron-rich benzene (B151609) ring. Various brominating agents can be employed for this purpose.

Commonly used reagents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). smolecule.comcommonorganicchemistry.com The reaction is often facilitated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, increasing the electrophilicity of the bromine. For deactivated aromatic rings, stronger conditions, such as using concentrated sulfuric acid as a solvent and catalyst, may be necessary to achieve bromination. smolecule.comorganic-chemistry.org Highly deactivated aromatic compounds can be effectively monobrominated using N-bromosuccinimide in concentrated sulfuric acid under mild conditions. organic-chemistry.org

Alternative approaches utilize reagents like potassium bromate in concentrated sulfuric acid, which can achieve high yields under controlled temperatures. smolecule.com Another method involves using ammonium bromide as a bromine source with Oxone as an oxidant, which allows the reaction to proceed smoothly under mild conditions to yield monobrominated products. organic-chemistry.org

Achieving the correct regiochemistry—placing the bromine atom specifically at the C-3 position—is paramount. In the case of 4-fluorobenzonitrile, the directing effects of the existing substituents guide the bromination. The fluorine atom at C-4 is an activating, ortho-, para-director, while the nitrile group at C-1 is a deactivating, meta-director. The powerful ortho-directing effect of the fluorine atom overrides the meta-directing effect of the nitrile group, leading to the preferential substitution at the C-3 position. smolecule.com

Studies on the bromination of similar substrates, such as 4-fluoronitrobenzene, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have shown high yields of the 3-bromo product, confirming this regiochemical outcome. researchgate.net The use of directing groups can also enforce regioselectivity in C-H halogenation reactions, although for this specific precursor, the inherent electronic effects of the substituents are typically sufficient. rsc.org Theoretical calculations and experimental verification have been used to understand and predict the positional selectivity in electrophilic aromatic brominations, confirming that the observed regioselectivity aligns with the predicted outcomes based on the electronic properties of the starting material. nih.gov

Table 1: Reagents for Regioselective Bromination
Brominating AgentCatalyst/SolventKey FeaturesReference
Potassium BromateConcentrated Sulfuric AcidEfficient, high yields (>90%) smolecule.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Acetic AcidMilder conditions, improved selectivity smolecule.comresearchgate.net
N-Bromosuccinimide (NBS)Concentrated Sulfuric AcidEffective for deactivated aromatics organic-chemistry.org
Bromine (Br₂)Oleum/Iodine/Zinc BromideUsed for bromination of 4-fluorobenzaldehyde google.com

To maximize the yield and purity of the desired 3-bromo-4-fluorobenzonitrile precursor, optimization of reaction conditions is essential. Key parameters include temperature, reaction time, and the choice of solvent and catalyst.

For instance, the bromination of 4-fluorobenzonitrile using potassium bromate and sulfuric acid is optimized at a temperature of 45-50°C for 4 hours. smolecule.com When using DBDMH to brominate the similar 4-fluoronitrobenzene, the optimal conditions were found to be a reactant mole ratio of 1:0.51 (substrate:DBDMH), a temperature of 15°C, and a reaction time of 3 hours, achieving a yield of up to 98.7%. researchgate.net The use of shape-selective zeolite catalysts in combination with a Lewis acid has also been shown to improve selectivity, particularly for para-bromination, in other aromatic systems. google.com Continuous-flow processes using visible-light irradiation can also enhance selectivity and throughput in some bromination reactions. smolecule.com The choice of catalyst and control over temperature are critical, as the bromination reaction is exothermic. google.comacsgcipr.org

Formation of the Thioamide Functional Group

The final step in the synthesis of 3-Bromo-4-fluorobenzothioamide is the conversion of the nitrile group (-C≡N) of the 3-bromo-4-fluorobenzonitrile intermediate into a thioamide moiety (-C(=S)NH₂).

The direct conversion of a nitrile to a thioamide is a common and efficient method. This transformation can be achieved using various sulfur-containing reagents that react with the electrophilic carbon of the nitrile.

One of the most straightforward methods involves the reaction of the nitrile with hydrogen sulfide (H₂S). rsc.orgchemrxiv.org This can be performed in the presence of a base, such as pyridine or triethylamine. Another approach uses thioacetic acid in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or under photochemical conditions. organic-chemistry.orgtandfonline.com Aliphatic and aromatic nitriles can be converted to their corresponding thioamides in good to excellent yields using thioacetic acid with calcium hydride. organic-chemistry.org Elemental sulfur, often in the presence of an amine and a base, can also be used. researchgate.netmdpi.com A variety of reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can also facilitate this conversion. organic-chemistry.org

Table 2: Common Methods for Thioamidation of Nitriles
ReagentConditionsAdvantagesReference
Hydrogen Sulfide (H₂S)Base (e.g., pyridine)Direct, fundamental method rsc.orgchemrxiv.org
Thioacetic AcidLewis acid or lightGood to excellent yields organic-chemistry.orgtandfonline.com
Elemental Sulfur (S₈)Amine, baseReadily available reagent researchgate.netmdpi.com
Phosphorus Pentasulfide (P₄S₁₀)PyridineHigh-yielding organic-chemistry.org

Besides the direct thioamidation of nitriles, other synthetic strategies can be employed to generate the thioamide functional group. A prominent alternative is the thionation of the corresponding amide, 3-bromo-4-fluorobenzamide. This precursor can be synthesized by reacting 3-bromo-4-fluoro-benzoic acid halide with ammonia. google.com

The thionation of amides is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). beilstein-journals.orgorganic-chemistry.orgmdpi.com Lawesson's reagent is often preferred as it is milder and reactions can proceed under less harsh conditions, typically by refluxing in a solvent like toluene. beilstein-journals.orgorganic-chemistry.org While effective, a drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can complicate purification. beilstein-journals.org

Other multi-component reactions, such as the Willgerodt-Kindler reaction, provide another route to thioamides, typically involving a ketone, an amine, and elemental sulfur. chemrxiv.orgrsc.org While versatile, this method is generally used for synthesizing alkyl thioamides from aryl ketones and may not be the most direct route for the target compound. chemrxiv.org More recent developments include methods for the direct thioacylation of amines using nitroalkanes and elemental sulfur as precursors to the thioacylating species. nih.govresearchgate.net

Catalyst-Free and Green Chemistry Approaches in Thioamidation

The conversion of a nitrile or an amide to a thioamide, a key step in synthesizing this compound, has traditionally relied on reagents like Lawesson's reagent or phosphorus pentasulfide, which can present challenges in work-up and waste disposal. beilstein-journals.orgmdpi.com Consequently, significant research has focused on developing catalyst-free and environmentally benign thioamidation methods.

One prominent green chemistry approach is the use of elemental sulfur in conjunction with a suitable amine, often under solvent-free conditions or in green solvents. rsc.orgmdpi.com For instance, a catalyst- and solvent-free Willgerodt–Kindler reaction can be employed to prepare aryl thioamides by heating an appropriate carbonyl compound, an amine, and sulfur. mdpi.com Another sustainable method involves a three-component reaction of aldehydes, amines, and elemental sulfur in a deep eutectic solvent (DES) composed of choline chloride and urea. rsc.orgrsc.org This DES acts as both the reaction medium and a catalyst, offering advantages such as biodegradability, low cost, and recyclability. rsc.orgrsc.org

Water, as the ultimate green solvent, has also been utilized to mediate thioamide synthesis without the need for catalysts or external energy input. organic-chemistry.orgorganic-chemistry.org Sodium sulfide can serve as an effective sulfur source in aqueous media for the synthesis of thioamides from aldehydes and N-substituted formamides. organic-chemistry.org Furthermore, solvent-free reactions using biodegradable organocatalysts like humic acid have been developed for the multi-component synthesis of thioamides from aldehydes, amines, and sulfur, providing a simple and environmentally friendly strategy. researchgate.netresearchgate.net These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Table 1: Comparison of Green Thioamidation Methodologies

MethodKey Reagents/ConditionsAdvantagesReference
Willgerodt–Kindler ReactionCarbonyl compound, amine, elemental sulfur; Solvent-free, 100 °CAvoids organic solvents and catalysts. mdpi.com
Deep Eutectic Solvent (DES)Aldehyde/ketone, amine, elemental sulfur in Choline chloride:Urea DESBiodegradable, recyclable medium, catalyst-free, mild conditions (45-90 °C). rsc.orgrsc.org
Aqueous MediaAldehydes, N-substituted formamides, Sodium sulfide in waterUses water as a safe and abundant solvent. organic-chemistry.org
Humic Acid CatalysisAldehyde, amine, sulfur, humic acid; Solvent-free, 100°CUses an inexpensive, biodegradable organocatalyst; catalyst is recyclable. researchgate.netresearchgate.net

Multistep Synthetic Routes to this compound

The construction of this compound is typically achieved through a multistep sequence, starting from simpler, commercially available fluorinated aromatic compounds. A common and logical precursor for the final thioamidation step is 3-bromo-4-fluorobenzonitrile.

A representative synthetic pathway can commence with 4-fluoronitrobenzene. researchgate.net This starting material undergoes electrophilic bromination to introduce a bromine atom ortho to the fluorine and meta to the nitro group, yielding 3-bromo-4-fluoronitrobenzene. The nitro group can then be reduced to an amine, followed by a Sandmeyer reaction to install the nitrile functionality. Alternatively, a route starting from 3-bromo-4-fluoro-benzoic acid halide involves reaction with ammonia to form 3-bromo-4-fluoro-benzamide, which is subsequently dehydrated to afford 3-bromo-4-fluorobenzonitrile. google.com The final step is the conversion of the nitrile group to a thioamide, which can be accomplished using various thioamidating agents or the green chemistry approaches detailed previously. researchgate.net

Another viable route begins with 4-fluorobenzaldehyde, which is brominated to give 3-bromo-4-fluorobenzaldehyde. google.com The aldehyde can be converted to an oxime and then dehydrated to yield the crucial 3-bromo-4-fluorobenzonitrile intermediate, setting the stage for the final thioamidation.

Sequential Halogenation and Thioamidation Strategies

A sequential strategy is a linear approach where functional groups are introduced one after another onto a basic molecular scaffold. For this compound, this typically involves first establishing the 3-bromo-4-fluoro substitution pattern on the benzene ring, followed by the installation and conversion of a functional group into the thioamide.

Example of a Sequential Route:

Bromination: The synthesis can start with a readily available monosubstituted benzene, such as 4-fluoronitrobenzene. Direct bromination using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetic acid selectively installs the bromine atom at the 3-position due to the directing effects of the existing substituents, yielding 3-bromo-4-fluoronitrobenzene. researchgate.net

Functional Group Interconversion to Nitrile: The nitro group of 3-bromo-4-fluoronitrobenzene is not directly convertible to a thioamide. Therefore, it is typically transformed into a nitrile. This can be a multi-step process involving reduction of the nitro group to an amine (e.g., using SnCl₂ or catalytic hydrogenation), diazotization of the resulting aniline derivative, and subsequent cyanation via a Sandmeyer reaction. This sequence produces the key intermediate, 3-bromo-4-fluorobenzonitrile.

Thioamidation: The final step is the conversion of the nitrile group of 3-bromo-4-fluorobenzonitrile into the thioamide. This can be achieved by reacting it with a sulfur source such as hydrogen sulfide or its salts. researchgate.net For example, treatment with P₄S₁₀ or Lawesson's reagent in a suitable solvent converts the nitrile to this compound. mdpi.com Alternatively, greener methods using elemental sulfur can be employed. mdpi.com

This linear, sequential approach is straightforward and relies on well-established chemical transformations.

Convergent and Divergent Synthetic Pathways

While a small molecule like this compound is most often built sequentially, the concepts of convergent and divergent synthesis are relevant in the broader context of its production and use.

Divergent Synthesis: A divergent strategy would utilize a common, late-stage intermediate to create a library of related compounds. In this context, 3-bromo-4-fluorobenzonitrile is an excellent example of a divergent intermediate. google.com Starting from this single compound, one can synthesize not only the target this compound but also other derivatives. For instance, hydrolysis of the nitrile would yield 3-bromo-4-fluoro-benzoic acid, partial reduction could lead to 3-bromo-4-fluorobenzaldehyde, and hydration would produce 3-bromo-4-fluorobenzamide. google.com This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry.

Convergent Synthesis: A true convergent synthesis, where two or more complex fragments are prepared separately and then joined, is less common for this specific molecule. However, one could conceptualize a convergent approach in the synthesis of more complex pharmaceuticals where the 3-bromo-4-fluorothioamide moiety is a key building block. In such a scenario, the entire this compound unit would be synthesized independently and then coupled to another large molecular fragment in a final, convergent step.

The choice between these strategies depends on the ultimate goal: divergent synthesis is ideal for creating a variety of related analogues from a common precursor, while convergent synthesis is better suited for the efficient assembly of highly complex target molecules.

Isolation and Purification Methodologies for Synthetic Intermediates

The purity of intermediates is paramount for the success of a multistep synthesis. Standard laboratory techniques are employed for the isolation and purification of the intermediates leading to this compound.

Extraction and Washing: Following a reaction, the crude product is typically isolated by an aqueous work-up. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or toluene) and water. google.com The organic layer, containing the desired product, is then washed sequentially with acidic, basic (e.g., sodium bicarbonate solution), and neutral (brine) aqueous solutions to remove unreacted reagents and water-soluble byproducts. google.comnih.gov

Recrystallization: For solid intermediates, such as 3-bromo-4-fluorobenzonitrile or its amide precursor, recrystallization is a powerful purification technique. nih.govresearchgate.net The crude solid is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor.

Column Chromatography: When simple extraction or recrystallization is insufficient, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are eluted with a mobile phase (a solvent or solvent mixture). It is particularly useful for removing byproducts with similar polarity to the desired product. nih.gov

Specialized Work-ups for Thionation: The thioamidation step, especially when using classical reagents like Lawesson's reagent, can generate phosphorus-containing byproducts that complicate purification. beilstein-journals.orgnih.gov To address this, modified work-up procedures have been developed. For example, after the reaction, adding ethanol or ethylene glycol can decompose the phosphorus byproduct into a more polar species that is easily removed by extraction. beilstein-journals.orgnih.gov Another strategy involves using a "fluorous" Lawesson's reagent, where the byproduct can be selectively removed by a simple fluorous solid-phase extraction. researchgate.net

Table 2: Purification Techniques for Synthetic Intermediates

TechniqueDescriptionApplicable IntermediatesReference
Liquid-Liquid ExtractionSeparates compounds based on their relative solubilities in two different immiscible liquids (e.g., organic solvent and water).Most intermediates after reaction work-up. google.com
RecrystallizationPurification of solids by dissolving in a hot solvent and cooling to form pure crystals.3-bromo-4-fluorobenzamide, 3-bromo-4-fluorobenzonitrile. nih.govresearchgate.net
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Final product and intermediates where other methods fail. nih.gov
Modified Thionation Work-upChemical treatment (e.g., with ethanol) to decompose byproducts from thionating agents for easier removal.This compound. beilstein-journals.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluorobenzothioamide

Reactivity at the Thioamide Group

The thioamide functional group is a unique structural motif characterized by a carbon-sulfur double bond and a nitrogen atom, which imparts a rich and varied chemical reactivity. It can participate in a range of transformations, including nucleophilic and electrophilic attacks, condensation reactions, and as a key component in the synthesis of heterocyclic systems.

Nucleophilic and Electrophilic Reactions of the Thioamide

The thioamide group exhibits ambident nucleophilic character, with potential reaction sites at both the sulfur and nitrogen atoms. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile, while the nitrogen atom is a hard nucleophile. This duality allows for selective reactions depending on the nature of the electrophile.

Electrophiles can attack the sulfur atom, leading to the formation of thioimidate intermediates. These intermediates are valuable for further functionalization. Conversely, under basic conditions, the nitrogen atom can be deprotonated and act as a nucleophile.

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations that thioamides undergo.

Condensation Reactions with Aldehydes and Ketones

While less common than with primary amines, primary thioamides can, in principle, undergo condensation reactions with aldehydes and ketones. These reactions would lead to the formation of N-thiocarbonyl imines or related structures. The reaction conditions would likely require acid or base catalysis to facilitate the initial nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration. The equilibrium of this reaction may not always favor the product, and specific conditions would be necessary to drive the reaction to completion.

Cyclization Reactions Involving the Thioamide Functionality

The thioamide group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. A prominent example is the Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of a thiazole ring. researchgate.netrsc.orgchemicalbook.comrsc.orgresearchgate.net In the context of 3-Bromo-4-fluorobenzothioamide, this reaction would involve the condensation with an α-haloketone. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole derivative.

Another important cyclization pathway is the Gewald aminothiophene synthesis. nih.govnih.govresearchgate.netresearchgate.netscbt.com This reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur. While not a direct cyclization of the thioamide itself, the principles of sulfur incorporation and cyclization are relevant to the broader reactivity of sulfur-containing compounds in heterocyclic synthesis.

Reactivity of the Aromatic Ring and Halogen Substituents

The aromatic ring of this compound is substituted with two halogen atoms, fluorine and bromine, each offering distinct opportunities for chemical modification. The reactivity of these halogens is influenced by the electronic properties of the thioamide group. The thioamide functional group is generally considered to be a deactivating group in electrophilic aromatic substitution due to the electron-withdrawing nature of the thiocarbonyl. masterorganicchemistry.com However, its influence on nucleophilic aromatic substitution is more nuanced.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemscene.comwipo.int In this compound, the fluorine atom is a potential leaving group for SNAr. The success of such a reaction depends on the activating effect of the substituents on the ring. The thioamide group, being ortho to the fluorine, can potentially stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance, thus facilitating the substitution.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group. For this compound, this would proceed as follows:

Step Description
1. Nucleophilic Attack A nucleophile (Nu-) attacks the carbon atom attached to the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
2. Departure of Leaving Group The fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki coupling would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position.

Component Example
Aryl Halide This compound
Organoboron Reagent Phenylboronic acid
Palladium Catalyst Pd(PPh3)4
Base Na2CO3
Solvent Toluene/Water

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. acs.orgacs.org This reaction provides a powerful tool for the vinylation of the this compound core.

Component Example
Aryl Halide This compound
Alkene Styrene
Palladium Catalyst Pd(OAc)2
Base Et3N
Solvent DMF

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would allow for the introduction of an alkynyl moiety onto the aromatic ring of this compound.

Component Example
Aryl Halide This compound
Alkyne Phenylacetylene
Palladium Catalyst Pd(PPh3)2Cl2
Copper Co-catalyst CuI
Base Et3N
Solvent THF

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orgorganic-chemistry.org

While the thioamide group is not as commonly employed as a DMG compared to amides or carbamates, its constituent sulfur and nitrogen atoms possess lone pairs of electrons capable of coordinating with lithium. uwindsor.ca This coordination is a crucial first step in the DoM mechanism, bringing the organolithium base into proximity with the ortho C-H bond and facilitating its deprotonation. wikipedia.orgbaranlab.org

For this compound, the thioamide group is expected to direct lithiation to the C-2 position, which is ortho to the thioamide and meta to the bromine and fluorine atoms. The general mechanism for this proposed transformation is outlined below:

Coordination: The organolithium reagent (e.g., n-butyllithium) coordinates to the sulfur or nitrogen atom of the thioamide group.

Deprotonation: The coordinated base abstracts the proton from the C-2 position of the benzene (B151609) ring, forming a thermodynamically stable aryllithium intermediate.

Electrophilic Quench: The aryllithium species reacts with an added electrophile (E+), resulting in the formation of a new C-E bond at the C-2 position.

The regioselectivity of this reaction is anticipated to be high due to the strong directing effect of the thioamide group. The relative directing abilities of various functional groups have been established through competition experiments, with amide and carbamate groups ranking as powerful DMGs. uwindsor.ca By analogy, the thioamide group is expected to exert a significant directing influence.

Table 1: Potential Electrophiles for Quenching the Ortho-lithiated Intermediate of this compound
ElectrophileFunctional Group Introduced
D2O-D
CH3I-CH3
(CH3)3SiCl-Si(CH3)3
CO2-COOH
DMF-CHO

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The conversion of an amide or an aldehyde to a thioamide is a common synthetic transformation. A widely used reagent for this purpose is Lawesson's reagent. The mechanism of thionation using Lawesson's reagent has been studied and is believed to proceed through a dissociative pathway where the dimeric Lawesson's reagent is in equilibrium with a reactive monomeric dithiophosphine ylide. organic-chemistry.org

The proposed mechanism for the synthesis of this compound from its corresponding benzaldehyde precursor using Lawesson's reagent involves the following steps:

Formation of Reactive Intermediate: Lawesson's reagent dissociates to form the reactive dithiophosphine ylide.

[2+2] Cycloaddition: The carbonyl group of 3-bromo-4-fluorobenzaldehyde undergoes a [2+2] cycloaddition with the P=S bond of the dithiophosphine ylide to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.org

Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition, leading to the formation of the desired thioamide and a stable phosphorus-oxygen double bond in the by-product. organic-chemistry.orgacs.org This step is often the rate-determining step of the reaction. acs.org

Computational studies on the thionation of various carbonyl compounds with Lawesson's reagent have shown that amides are generally more reactive than aldehydes and ketones. acs.org The reaction is also found to be only slightly influenced by the polarity of the solvent. acs.org

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The electronic nature of the substituents on the aryl bromide can influence the rate of the oxidative addition step. Electron-withdrawing groups, such as the fluorine atom and potentially the thioamide group in the target molecule, can facilitate this step.

Table 2: Common Components in a Suzuki-Miyaura Cross-Coupling Reaction
ComponentExampleRole
Aryl HalideThis compoundElectrophile
Organoboron ReagentPhenylboronic acidNucleophile
Palladium CatalystPd(PPh3)4Catalyst
BaseNa2CO3, K2CO3Activates the boronic acid
SolventToluene, Dioxane, WaterReaction medium

Detailed kinetic and thermodynamic data for reactions involving this compound are not currently available in the literature. However, general principles can be applied to predict the behavior of this compound in the aforementioned reactions.

For the directed ortho-metalation , the rate of lithiation is dependent on several factors, including the basicity of the organolithium reagent, the solvent, and the temperature. The use of additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the reaction rate. uwindsor.ca The thermodynamics of the deprotonation are favorable due to the formation of a stable aryllithium species.

In thioamidation with Lawesson's reagent , the reaction rate is influenced by the electrophilicity of the carbonyl carbon. The reaction is generally considered to be thermodynamically driven by the formation of the strong P=O bond in the byproduct. organic-chemistry.org

Applications of 3 Bromo 4 Fluorobenzothioamide in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

3-Bromo-4-fluorobenzothioamide is a trifunctional building block, offering three distinct points for chemical modification: the thioamide group, the bromine atom, and the fluorine atom. The thioamide moiety is a soft nucleophile at the sulfur atom and can also react at the nitrogen atom, while the carbon of the thiocarbonyl group is electrophilic. This dual reactivity allows for a variety of transformations.

The bromine atom on the aromatic ring is a key functional group that can participate in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions, including but not limited to Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows for the introduction of a diverse range of substituents at the 3-position of the benzene (B151609) ring, thereby facilitating the synthesis of complex molecules with tailored electronic and steric properties.

The fluorine atom, positioned ortho to the bromine, influences the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect. This can impact the regioselectivity of certain reactions and can also modulate the physicochemical properties of the final products, such as metabolic stability and lipophilicity, which is a desirable feature in medicinal chemistry.

The interplay of these three functional groups makes this compound a highly adaptable synthon. The sequence of transformations can be strategically planned to achieve the desired molecular complexity. For instance, the thioamide can be first utilized in a cyclization reaction, followed by a cross-coupling reaction at the bromine site, or vice versa. This orthogonality in reactivity is a cornerstone of its versatility in the synthesis of intricate organic molecules.

Synthesis of Heterocyclic Scaffolds Utilizing this compound

Thioamides are well-established and highly effective precursors for the synthesis of a wide variety of heterocyclic compounds. nsc.ru The thioamide group in this compound serves as a readily available source of both sulfur and nitrogen atoms for the construction of diverse ring systems.

The thioamide functionality can be exploited to construct a range of nitrogen-containing heterocycles. For example, thioamides are known to react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to afford thiazole derivatives. In the case of this compound, this would lead to the formation of a 2-(3-bromo-4-fluorophenyl)thiazole scaffold, a privileged structure in medicinal chemistry.

Furthermore, thioamides can undergo cycloaddition reactions. For instance, reaction with activated acetylenes can yield 1,3-thiazines. The nitrogen atom of the thioamide can also participate in cyclization reactions, leading to the formation of various other nitrogen-containing heterocycles such as imidazoles or triazoles, depending on the reaction partner. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in biologically active compounds. frontiersin.orgnih.gov

Heterocycle ClassGeneral ReactantPotential Product from this compound
Thiazolesα-Haloketones2-(3-Bromo-4-fluorophenyl)thiazole derivatives
Imidazolesα-Amino ketones2-(3-Bromo-4-fluorophenyl)imidazole derivatives
1,2,4-ThiadiazolesOxidative dimerization3,5-Bis(3-bromo-4-fluorophenyl)-1,2,4-thiadiazole
Pyrimidinesβ-Dicarbonyl compounds4-(3-Bromo-4-fluorophenyl)pyrimidine derivatives

This table represents potential synthetic outcomes based on established thioamide reactivity.

The thioamide group is an excellent precursor for a variety of sulfur-containing heterocycles beyond thiazoles. nsc.ruorganic-chemistry.org For instance, intramolecular cyclization reactions can be envisioned where a suitable functional group, introduced via the bromine atom, reacts with the thioamide moiety.

One of the most common applications of thioamides is in the synthesis of thiophenes. While various methods exist, certain cyclization strategies involving thioamides can lead to highly substituted thiophene (B33073) rings. Additionally, reaction with suitable dielectrophiles can lead to the formation of six-membered sulfur-containing rings like thiadiazines. The synthesis of such sulfur-containing scaffolds is of great interest due to their presence in numerous pharmaceuticals and materials. nih.gov

Heterocycle ClassGeneral Reaction TypePotential Product from this compound
ThiophenesReaction with α,β-unsaturated ketonesSubstituted 2-(3-Bromo-4-fluorophenyl)thiophenes
1,3-ThiazinesReaction with α,β-unsaturated carbonyls2-(3-Bromo-4-fluorophenyl)-1,3-thiazine derivatives
1,3,4-ThiadiazolesReaction with acyl hydrazines2-(3-Bromo-4-fluorophenyl)-1,3,4-thiadiazole derivatives
BenzothiazolesIntramolecular cyclization (with ortho substituent)Fused (3-bromo-4-fluorophenyl)benzothiazole systems

This table illustrates potential synthetic routes based on the known chemistry of thioamides.

Precursor in the Synthesis of Functionally Substituted Aromatic Compounds

Beyond its role in heterocycle synthesis, this compound is a valuable precursor for a range of functionally substituted aromatic compounds. The thioamide group itself can be transformed into other functional groups. For example, it can be hydrolyzed to the corresponding amide or reduced to an amine. More significantly, it can be converted to a nitrile group through dehydrosulfurization, which then opens up further synthetic possibilities such as hydrolysis to a carboxylic acid or reduction to an amine. jst.go.jp

The true synthetic power of this precursor, however, lies in the sequential or concurrent manipulation of the thioamide and the bromo-substituent. A cross-coupling reaction at the bromine position can be performed, followed by transformation of the thioamide group, or vice-versa. This allows for the synthesis of a vast array of polysubstituted aromatic compounds that would be challenging to prepare through other routes. For example, a Suzuki coupling could introduce a new aryl or alkyl group, and a subsequent hydrolysis of the thioamide would yield a substituted benzamide.

Table of Potential Transformations and Subsequent Products:

Initial TransformationReagent/Reaction TypeIntermediate Functional GroupPotential Final Product Class
Cross-CouplingPd-catalyst, Boronic acid (Suzuki)Biaryl thioamideBiaryl amides, nitriles, amines
Thioamide HydrolysisAcid or baseBenzamideSubstituted benzamides
Thioamide ReductionReducing agents (e.g., LiAlH4)BenzylamineSubstituted benzylamines
DehydrosulfurizationDesulfurizing agents (e.g., I2)BenzonitrileSubstituted benzonitriles, benzoic acids

Contributions to Chemical Library Synthesis for Discovery Research

In the realm of drug discovery and materials science, the synthesis of chemical libraries containing a diverse set of related compounds is crucial for identifying new leads. This compound is an ideal scaffold for combinatorial chemistry and the generation of such libraries.

Starting from this single precursor, a multitude of derivatives can be rapidly synthesized. By varying the reactants in the cross-coupling reactions at the bromine position, a wide range of substituents can be introduced. Similarly, by employing a variety of reaction partners for the thioamide group in heterocycle-forming reactions, a diverse set of heterocyclic cores can be generated.

This parallel synthesis approach allows for the creation of a large matrix of compounds where both the substitution pattern on the aromatic ring and the nature of the heterocyclic system (or other functional groups derived from the thioamide) are systematically varied. The resulting library of compounds can then be screened for biological activity or desirable material properties. The efficiency with which this molecular diversity can be generated from this compound underscores its importance in modern discovery research.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Fluorobenzothioamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For 3-Bromo-4-fluorobenzothioamide, these calculations would provide insights into how the interplay of the bromo, fluoro, and thioamide functional groups on the benzene (B151609) ring influences its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thioamide group and the benzene ring, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the electron-withdrawing bromo and fluoro substituents. The specific energy values for the HOMO, LUMO, and the energy gap would require specific calculations, which are not currently available in published literature.

Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the negative electrostatic potential would be expected to be concentrated around the sulfur and nitrogen atoms of the thioamide group due to the presence of lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. The hydrogen atoms of the amide group and the carbon atom of the thiocarbonyl group would likely exhibit a positive electrostatic potential.

Conformational Analysis and Tautomerism of the Thioamide Group

The thioamide group (-C(=S)NH2) in this compound can exhibit conformational isomerism due to rotation around the C-N bond. Computational studies would involve calculating the potential energy surface for this rotation to identify the most stable conformers. The planarity of the thioamide group with respect to the benzene ring would also be a key area of investigation.

Furthermore, thioamides can exist in tautomeric forms: the thione form (containing the C=S bond) and the thiol form (containing the C-S-H group). osi.lv Quantum chemical calculations can be employed to determine the relative energies of these tautomers and predict the predominant form in different environments (gas phase or in solution). For most simple thioamides, the thione form is generally more stable.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical prediction of reaction pathways and the characterization of transition states. For this compound, this could involve studying its reactivity towards various reagents. For example, the sites of nucleophilic substitution on the aromatic ring could be predicted by calculating the activation energies for the attack of a nucleophile at different positions. The calculations would help in understanding the directing effects of the bromo, fluoro, and thioamide substituents.

Molecular Modeling for Understanding Intermolecular Interactions

Molecular modeling can be used to study the non-covalent interactions that this compound can form with other molecules or with itself in the solid state. These interactions include hydrogen bonding (involving the N-H protons and the sulfur or nitrogen atoms), halogen bonding (involving the bromine atom), and π-π stacking interactions between the benzene rings. researchgate.net Understanding these intermolecular forces is crucial for predicting the crystal packing and physical properties of the compound. For instance, Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov

Exploration of Biological Applications and Structure Activity Relationship Sar Design Principles

Design of Benzothioamide Derivatives for Molecular Target Interaction Studies

The design of derivatives based on the 3-Bromo-4-fluorobenzothioamide scaffold is guided by the intention to create molecules that can interact with specific biological targets. The benzothioamide core provides a rigid backbone that can be systematically modified to explore interactions with proteins and enzymes. The presence of the bromine and fluorine atoms on the benzene (B151609) ring offers specific physicochemical properties that are advantageous in drug design.

Key design considerations for derivatives include:

Modulation of Lipophilicity: The halogen substituents, particularly the bromine atom, increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The fluorine atom can also contribute to this, as well as potentially improving metabolic stability.

Introduction of Hydrogen Bonding Moieties: The thioamide group itself is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Modifications of the thioamide, or the introduction of other functional groups on the aromatic ring, can create additional hydrogen bonding opportunities, which are crucial for specific binding to a biological target.

Steric and Electronic Modifications: The size and electronic nature of the substituents can be varied to probe the steric and electronic requirements of a target's binding pocket. For instance, replacing the bromine with other halogens or alkyl groups can provide insights into the spatial constraints of the active site.

In Vitro Cellular Studies for Mechanistic Biological Insights

While specific in vitro studies on this compound are not extensively documented, the evaluation of related benzothioamide and benzothiazole (B30560) derivatives provides a framework for understanding their potential biological effects.

Benzothiazole-based derivatives, which share structural similarities with benzothioamides, have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov In these studies, derivatives were shown to block the phosphorylation of STAT3, thereby suppressing the expression of downstream genes involved in cell proliferation and survival, such as c-MYC and MCL-1. nih.gov This led to cell cycle arrest and apoptosis in cancer cell lines. nih.gov It is plausible that a this compound scaffold could be functionalized to achieve similar modulation of critical cellular pathways.

The thioamide moiety is a key structural feature in a variety of enzyme inhibitors. Related scaffolds have demonstrated inhibitory activity against a range of enzymes. For example, benzothiophene-2-carboxamide derivatives have been identified as potent and selective inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer. nih.gov Additionally, thioester-containing benzoate (B1203000) derivatives have shown significant α-glucosidase inhibitory activity, an important target in the management of diabetes. nih.gov Benzothiazole-containing compounds have also been explored as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology. nih.gov

The following table summarizes the enzyme inhibitory activities of some related scaffolds.

ScaffoldEnzyme TargetBiological Relevance
Benzothiophene-2-carboxamideSENP2Cancer
Thioester-containing benzoateα-glucosidaseDiabetes
Amino-carboxamide benzothiazoleLSD1Cancer
Benzothiazole-phenyl analogssEH/FAAH (dual inhibitor)Pain

Structure-Activity Relationship (SAR) Derivations Based on Halogen and Thioamide Modifications

The systematic modification of the this compound structure would be essential to derive meaningful SAR.

Impact of Halogen Substitution: The position and nature of the halogen atoms on the aromatic ring are critical for activity. In studies of fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors, the presence of fluorine atoms was found to significantly enhance inhibitory potency. nih.gov Similarly, research on dithiocarbamic flavanones has indicated that halogen substituents can influence antioxidant properties. mdpi.com The bromine and fluorine in this compound are expected to influence the electronic distribution of the ring and provide potential halogen bonding interactions with the target protein. SAR studies would involve synthesizing analogs with different halogen patterns to optimize these interactions.

Thioamide Modifications: The thioamide group is a versatile functional group for chemical modification. It can be converted to other functional groups or used as a handle for attaching different substituents. The nitrogen and sulfur atoms can be alkylated or acylated to explore the chemical space around this part of the molecule. These modifications would likely have a significant impact on the compound's binding affinity and selectivity.

Role as a Scaffold for Rational Drug Design Initiatives in Preclinical Research

The this compound structure represents a viable scaffold for rational drug design. Its relatively simple structure allows for straightforward chemical modification, and the presence of the thioamide and halogen functional groups provides a good starting point for developing compounds with specific biological activities.

Rational drug design based on this scaffold would involve:

Target Identification: Identifying a relevant biological target based on computational screening or high-throughput screening of a library of benzothioamide derivatives.

Computational Modeling: Using molecular docking and other computational tools to predict the binding mode of this compound derivatives to the target's active site. nih.govnih.gov This can guide the design of new analogs with improved binding affinity.

Chemical Synthesis: Synthesizing the designed analogs.

Biological Evaluation: Testing the synthesized compounds in in vitro and in vivo models to determine their biological activity and establish a clear SAR. mdpi.commdpi.comnih.gov

The benzothiazole scaffold has been successfully used in the rational design of STAT3 inhibitors, demonstrating the potential of such heterocyclic systems in developing targeted therapies. nih.gov The this compound scaffold holds similar promise for the discovery of novel therapeutic agents in various disease areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.